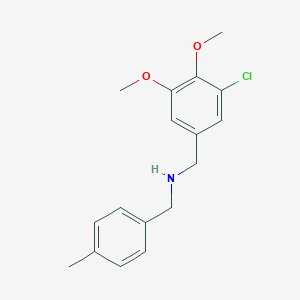![molecular formula C16H20N2OS B502389 N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide](/img/structure/B502389.png)
N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide is an organic compound with the molecular formula C16H20N2OS
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thienylmethylamine: This step involves the reaction of 5-methyl-2-thiophenemethanol with an amine to form the thienylmethylamine.
Coupling with the phenyl ring: The thienylmethylamine is then coupled with a 4-nitrophenylbutanamide derivative under reductive conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are typical.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The phenyl ring may also play a role in binding to target proteins, influencing their function and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)butanamide
- N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)acetamide
Uniqueness
N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C16H20N2OS |
|---|---|
分子量 |
288.4g/mol |
IUPAC名 |
N-[4-[(5-methylthiophen-2-yl)methylamino]phenyl]butanamide |
InChI |
InChI=1S/C16H20N2OS/c1-3-4-16(19)18-14-8-6-13(7-9-14)17-11-15-10-5-12(2)20-15/h5-10,17H,3-4,11H2,1-2H3,(H,18,19) |
InChIキー |
BJVGUPWGSMOYHH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NCC2=CC=C(S2)C |
正規SMILES |
CCCC(=O)NC1=CC=C(C=C1)NCC2=CC=C(S2)C |
溶解性 |
43.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-(morpholin-4-yl)propan-1-amine](/img/structure/B502307.png)
![1-(oxolan-2-yl)-N-[(5-phenylfuran-2-yl)methyl]methanamine](/img/structure/B502310.png)
![N'-{[5-(2-fluorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B502312.png)
![2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)butan-1-ol](/img/structure/B502313.png)
![N'-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B502314.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B502315.png)
![1-(4-methoxyphenyl)-N-[(5-phenylfuran-2-yl)methyl]methanamine](/img/structure/B502316.png)
![2-{2-[(Benzylamino)methyl]-4-chlorophenoxy}acetamide](/img/structure/B502318.png)
![2-(4-Chloro-2-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B502320.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}cyclopentanamine](/img/structure/B502321.png)
![2-{[4-(Dimethylamino)benzyl]amino}-1-phenylethanol](/img/structure/B502324.png)

![N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)propanamide](/img/structure/B502328.png)
![N-tert-butyl-2-(2-{[(1-hydroxybutan-2-yl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B502329.png)
